molecular formula C6H12O3 B13151626 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

Cat. No.: B13151626
M. Wt: 132.16 g/mol
InChI Key: JFQWSBVRYMETLN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C6H12O2. It is a derivative of tetrahydropyran, featuring a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often employs the hydrogenation method due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form tetrahydropyran derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of 4-formyltetrahydro-2H-pyran-3-ol or 4-carboxytetrahydro-2H-pyran-3-ol.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups make it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-(hydroxymethyl)oxan-3-ol

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2

InChI Key

JFQWSBVRYMETLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CO)O

Origin of Product

United States

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